molecular formula C22H25F5N2O B3037995 5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol CAS No. 691858-23-8

5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol

Cat. No.: B3037995
CAS No.: 691858-23-8
M. Wt: 428.4 g/mol
InChI Key: SIZBTPAYTFYIRC-UHFFFAOYSA-N
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Description

5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a pentafluoropentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperazine ring . The pentafluoropentanol moiety is then attached through a series of reactions involving fluorination and alcohol functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone, while substitution of the fluorine atoms can produce a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzhydryl group may enhance the compound’s binding affinity and selectivity, while the pentafluoropentanol moiety can influence its solubility and stability . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol is unique due to the presence of both the benzhydryl and pentafluoropentanol groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties .

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-1,1,1,2,2-pentafluoropentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F5N2O/c23-21(24,22(25,26)27)19(30)11-12-28-13-15-29(16-14-28)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,30H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZBTPAYTFYIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(C(C(F)(F)F)(F)F)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154389
Record name 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691858-23-8
Record name 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691858-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
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5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
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5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
Reactant of Route 4
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
Reactant of Route 5
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
Reactant of Route 6
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol

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